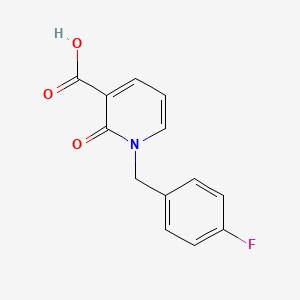

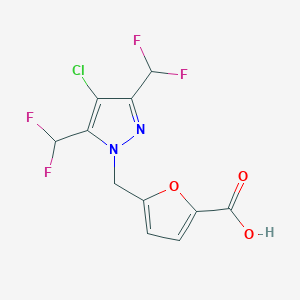

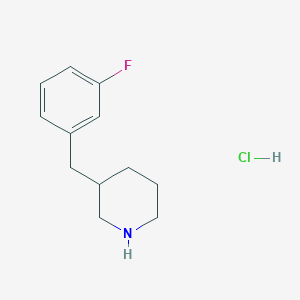

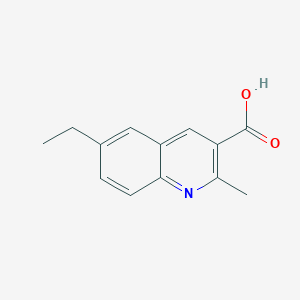

![molecular formula C10H12O3S B1356056 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one CAS No. 99186-50-2](/img/structure/B1356056.png)

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Ethanesulfonyl)phenyl)ethan-1-one, commonly referred to as 4-ESPE, is an organic compound that belongs to the class of sulfonamides. It is a white solid that is soluble in both water and organic solvents. 4-ESPE has a wide range of applications in the scientific and medical fields, such as in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and as an inhibitor of cytochrome P450 enzymes.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Synthesis of E-aryl ethenesulfonamides: The reactivity of 1-phenyl-1-ethanesulfonic acid, a related compound, has been explored for efficient synthesis of E-arylethenesulfonamides, which are significant in chemical and pharmaceutical industries (Aramini et al., 2003).

- Role in Medicinal Chemistry: The compound 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which shares a structural fragment with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, is noted for its relevance in synthesizing Lasofoxifene, an antiosteoporosis drug (Guo Bao-guo, 2012).

Material Science and Engineering

- Corrosion Inhibition: In a study, 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN) was used to investigate its potential as a corrosion inhibitor for carbon steel in an acidic medium, demonstrating its significance in materials science (Costa et al., 2021).

Organic Synthesis and Catalysis

- Synthesis of Phenyl-2-Pyridylethanes: Investigation into the kinetics and mechanism of thermolysis of 1-phenyl-2-pyridylethanes sheds light on the structural and reactive properties of related ethane derivatives (Korobkov et al., 1995).

- Photocatalytic Desulfonylative Homocoupling: A study on the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, which are structurally related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, highlights its potential in synthesizing medicinally important structures (Ohkura et al., 2022).

Crystallography and Physical Chemistry

- Investigation of Intermolecular Interactions: The crystal structure of 1-phenyl-1,2-ethanediol, a related compound, was analyzed to understand its intermolecular interactions, pertinent to the study of similar ethane derivatives (Bikas et al., 2019).

Liquid Crystals and Display Technology

- Development of Liquid Crystals: Studies on the synthesis of derivatives like 1-(2,3-dicyano phenyl)-2-(4-(4-trans-n-pentyl cyclohexyl)phenyl) ethane, related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, contribute to the development of liquid crystals with applications in display technologies (Osman & Huynh-Ba, 1983).

Propriétés

IUPAC Name |

1-(4-ethylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICSQJXULGTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561092 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

CAS RN |

99186-50-2 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.